5-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(4-Chlorophenyl)-3-cyclopropyl-1-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chlorophenyl group, a cyclopropyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method is the condensation of hydrazine with a suitable ketone or aldehyde in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Addition: Various electrophiles and nucleophiles can be used to add functional groups to the pyrazole ring.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted or addition products, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-4,5-dihydro-1H-pyrazole has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism by which 5-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-4,5-dihydro-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides
5-(4-chlorophenyl)furfural
4-Chlorophenol
Uniqueness: 5-(4-Chlorophenyl)-3-cyclopropyl-1-phenyl-4,5-dihydro-1H-pyrazole stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit specific properties and activities that are not found in other similar compounds.
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Properties
IUPAC Name |
3-(4-chlorophenyl)-5-cyclopropyl-2-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c19-15-10-8-14(9-11-15)18-12-17(13-6-7-13)20-21(18)16-4-2-1-3-5-16/h1-5,8-11,13,18H,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHWIBQALNWPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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